![molecular formula C12H12N2O2 B569690 (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one CAS No. 71444-83-2](/img/no-structure.png)

(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

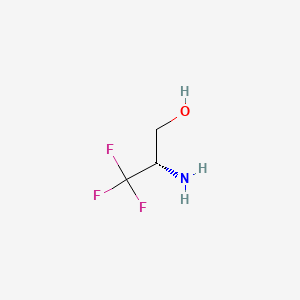

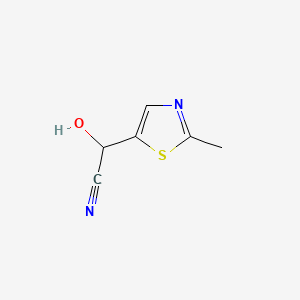

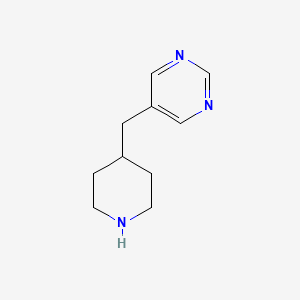

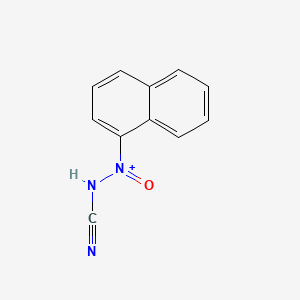

“(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one” is a compound that belongs to the class of benzodiazepines . Benzodiazepines are a class of depressant drugs whose core chemical structure is the fusion of a benzene ring and a diazepine ring . They are prescribed to treat conditions such as anxiety disorders, insomnia, and seizures .

Synthesis Analysis

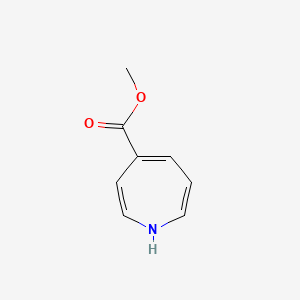

The synthesis of benzodiazepines has been a subject of extensive research . In one study, an unexpected transformation of 1,5-benzodiazepine derivatives under imidazo-annulation reaction conditions was observed . Another study described the continuous flow synthesis of six benzodiazepines from aminobenzophenones .Molecular Structure Analysis

The molecular structure of benzodiazepines includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (− diaza-) normally in 1 and 4 positions . The structure of benzodiazepines is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Benzodiazepines have been synthesized through various chemical reactions . For instance, in an attempt to synthesize new derivatives of imidazo [1,5- a ] [1,5]benzodiazepine-3-carboxylic acid esters by activation of the amide group of the heterocycle to iminophosphate and its cyclocondensation with ethyl isocyanoacetate, unexpected 5-substituted ethyl oxazole-4-carboxylates were obtained as the main products .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazepines vary depending on their specific structure . For instance, one benzodiazepine derivative was found to have a melting point of 124–125°C .Mecanismo De Acción

Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . High doses of many shorter-acting benzodiazepines may also cause anterograde amnesia and dissociation .

Direcciones Futuras

New lines of research related to benzodiazepines are being explored . These not only include new therapeutic uses but also the adverse effects in short and long term . They are also analyzing the new discoveries concerning the nonbenzodiazepine drugs due to the close relation they have with benzodiazepines .

Propiedades

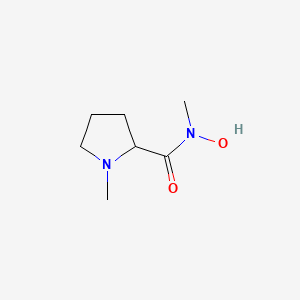

| { "Design of the Synthesis Pathway": "The synthesis pathway of (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one involves the condensation of a substituted o-phenylenediamine with an alpha,beta-unsaturated ketone followed by reduction and cyclization reactions.", "Starting Materials": [ "3,4-dihydroxybenzaldehyde", "2-amino-5-chlorobenzophenone", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3,4-dihydroxyphenylamino)-5-chlorobenzophenone by condensation of 3,4-dihydroxybenzaldehyde with 2-amino-5-chlorobenzophenone in ethanol with acetic acid as a catalyst.", "Step 2: Synthesis of ethyl 2-(3,4-dihydroxyphenylamino)-5-chlorobenzophenyl-3-oxobutanoate by reaction of 2-(3,4-dihydroxyphenylamino)-5-chlorobenzophenone with ethyl acetoacetate in ethanol with sodium ethoxide as a catalyst.", "Step 3: Synthesis of (S)-ethyl 2-(3,4-dihydroxyphenylamino)-5-chlorobenzophenyl-3-hydroxybutanoate by reduction of ethyl 2-(3,4-dihydroxyphenylamino)-5-chlorobenzophenyl-3-oxobutanoate with sodium borohydride in ethanol.", "Step 4: Synthesis of (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one by cyclization of (S)-ethyl 2-(3,4-dihydroxyphenylamino)-5-chlorobenzophenyl-3-hydroxybutanoate with sodium hydroxide in water." ] } | |

Número CAS |

71444-83-2 |

Fórmula molecular |

C12H12N2O2 |

Peso molecular |

216.24 |

Nombre IUPAC |

(6aS)-4-hydroxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C12H12N2O2/c15-10-5-1-4-9-11(10)13-7-8-3-2-6-14(8)12(9)16/h1,4-5,7-8,15H,2-3,6H2/t8-/m0/s1 |

Clave InChI |

CRSSNYCWXMOYOF-QMMMGPOBSA-N |

SMILES |

C1CC2C=NC3=C(C=CC=C3O)C(=O)N2C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]isoxazole](/img/structure/B569608.png)

![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)